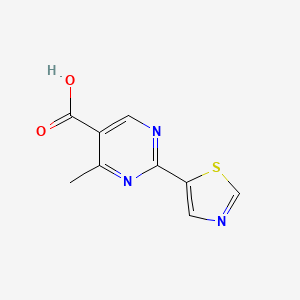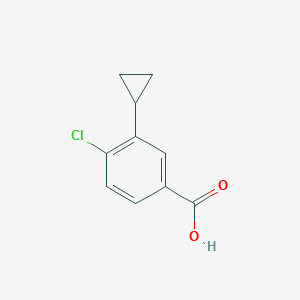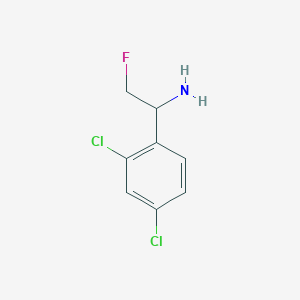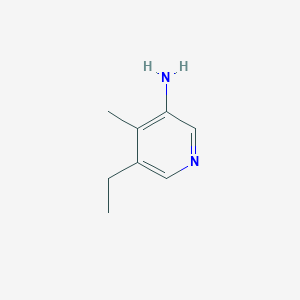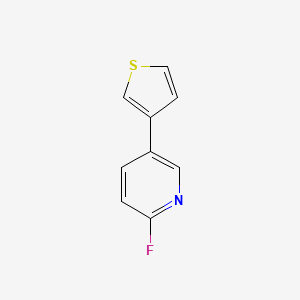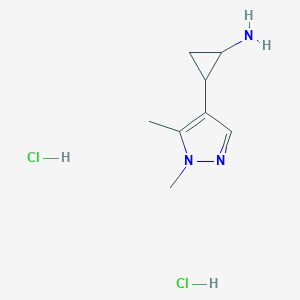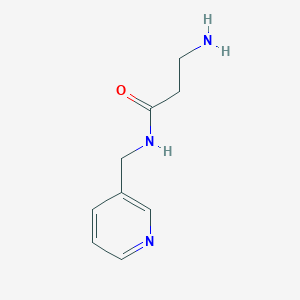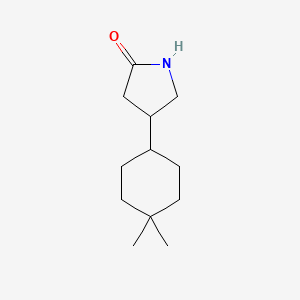
4-(4,4-Dimethylcyclohexyl)pyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4,4-Dimethylcyclohexyl)pyrrolidin-2-one is a chemical compound with the molecular formula C12H21NO and a molecular weight of 195.30 g/mol . It belongs to the class of pyrrolidin-2-ones, which are five-membered lactams. This compound is characterized by the presence of a dimethylcyclohexyl group attached to the pyrrolidin-2-one ring, making it a unique and interesting molecule for various scientific applications.
准备方法
The synthesis of 4-(4,4-Dimethylcyclohexyl)pyrrolidin-2-one can be achieved through several methods. One common approach involves the selective synthesis of pyrrolidin-2-ones via the ring contraction and deformylative functionalization of piperidine derivatives . This process includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反应分析
4-(4,4-Dimethylcyclohexyl)pyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrolidin-2-one ring can lead to the formation of carboxylic acids, while reduction can yield amines.
科学研究应用
4-(4,4-Dimethylcyclohexyl)pyrrolidin-2-one has a wide range of scientific research applications. In chemistry, it is used as a versatile synthon for the synthesis of various bioactive molecules . In biology and medicine, pyrrolidin-2-one derivatives are known for their potent biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . Additionally, this compound is used in the development of novel pharmaceuticals and as a scaffold for drug discovery .
作用机制
The mechanism of action of 4-(4,4-Dimethylcyclohexyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The pyrrolidin-2-one ring can interact with enantioselective proteins, leading to different biological profiles depending on the spatial orientation of substituents . This interaction can modulate various biological processes, making it a valuable compound for therapeutic applications.
相似化合物的比较
4-(4,4-Dimethylcyclohexyl)pyrrolidin-2-one can be compared with other similar compounds, such as pyrrolizines, pyrrolidine-2,5-diones, and prolinol . These compounds share the pyrrolidine ring structure but differ in their substituents and biological activities. The unique presence of the dimethylcyclohexyl group in this compound distinguishes it from other pyrrolidin-2-one derivatives, providing it with distinct chemical and biological properties.
属性
分子式 |
C12H21NO |
|---|---|
分子量 |
195.30 g/mol |
IUPAC 名称 |
4-(4,4-dimethylcyclohexyl)pyrrolidin-2-one |
InChI |
InChI=1S/C12H21NO/c1-12(2)5-3-9(4-6-12)10-7-11(14)13-8-10/h9-10H,3-8H2,1-2H3,(H,13,14) |
InChI 键 |
IMNGPUASDRUUMM-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCC(CC1)C2CC(=O)NC2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


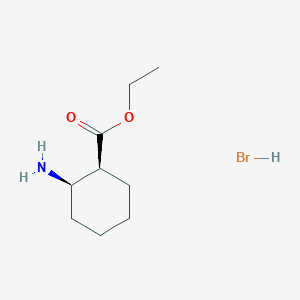
methanol](/img/structure/B13204909.png)
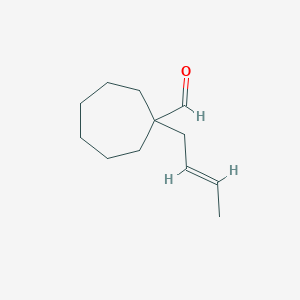
![Methyl 3'-chlorospiro[bicyclo[2.2.2]octane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13204916.png)

